molecular formula C4H6O2 B031269 Cyclopropanecarboxylic acid CAS No. 1759-53-1

Cyclopropanecarboxylic acid

Cat. No.: B031269
CAS No.: 1759-53-1
M. Wt: 86.09 g/mol
InChI Key: YMGUBTXCNDTFJI-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane ring fused to a carboxylic acid group. This compound is notable for its strained three-membered carbon ring, which introduces unique chemical properties. This compound is a colorless, crystalline substance with a characteristic acidic smell. It has a molecular weight of 86.09 g/mol, a melting point of 48-52°C, and a boiling point of 173-174°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The reaction begins with the addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane. The final oxidation step converts the cyclopropane to this compound .

Industrial Production Methods: One industrial method involves the hydrolysis of cyclopropyl cyanide. This process includes heating a mixture of sodium hydroxide and γ-chlorobutyronitrile, followed by the addition of water to complete the hydrolysis. The resulting mixture is then acidified to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The cyclopropane ring can be oxidized to form carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and dehydrating agents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

Cyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable building block for synthesizing various compounds due to its reactive carboxylic acid group.

    Biology: It is used in the synthesis of biologically active molecules, including certain antibiotics and antiviral agents.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Cyclopropanecarboxylic acid can be compared with other similar compounds such as:

    Cyclopropylmethanoic acid: Similar in structure but with different reactivity due to the position of the carboxylic group.

    Cyclopropylcarboxylic acid: Another similar compound with slight variations in chemical properties.

    Cyclopropionic acid: Shares the cyclopropane ring but differs in the functional group attached.

This compound is unique due to the combination of the strained cyclopropane ring and the reactive carboxylic acid group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

cyclopropanecarboxylic acid
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InChI

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)
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InChI Key

YMGUBTXCNDTFJI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC1C(=O)O
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Molecular Formula

C4H6O2
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DSSTOX Substance ID

DTXSID1040665
Record name Cyclopropane carboxylic acid
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Molecular Weight

86.09 g/mol
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Physical Description

Clear light yellow liquid; mp = 14-17 deg C; [Sigma-Aldrich MSDS]
Record name Cyclopropanecarboxylic acid
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Vapor Pressure

1.53 [mmHg]
Record name Cyclopropanecarboxylic acid
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CAS No.

1759-53-1
Record name Cyclopropanecarboxylic acid
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Record name Cyclopropanecarboxylic acid
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Record name CYCLOPROPANECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

It is known to condense the ethyl ester of 4-chlorobutyric acid with aqueous potassium hydroxide on pumice. There is obtained thereby in moderate yield the ethyl ester of cyclopropane carboxylic acid besides the free acid and γ-butyrolactone (Rambaud, BL. [5] (1938), pages 1552, 1564).
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Synthesis routes and methods II

Procedure details

Disclosed is a process for the conversion of off-color cyclopropanecarboxylic acid (CPC-Acid) to CPC-Acid having a color value (platinum-cobalt scale) of less than about 10 by the steps of (1) heating off-color CPC-Acid produced by the oxidation of cyclopropanecarboxaldehyde with molecular oxygen with a strong acid; and (2) distilling the mixture of step (1) to obtain CPC-Acid having a color value of less than about 10 as the distillate product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarboxylic acid
Reactant of Route 2
Cyclopropanecarboxylic acid
Reactant of Route 3
Cyclopropanecarboxylic acid
Reactant of Route 4
Cyclopropanecarboxylic acid
Reactant of Route 5
Cyclopropanecarboxylic acid
Reactant of Route 6
Cyclopropanecarboxylic acid
Customer
Q & A

A: Research suggests that cyclopropanecarboxylic acid and its derivative, methylenecyclopropaneacetic acid, exert their hypoglycemic effect by inhibiting the oxidation of long-chain fatty acids in the mitochondria. [] This inhibition disrupts energy production from fatty acids, potentially contributing to lower blood glucose levels.

A: Studies show that while carnitine enhances the oxidation of long-chain fatty acids like laurate and palmitate, it does not alter the percentage inhibition caused by this compound. [] This suggests that the inhibitory mechanism of this compound is independent of the carnitine shuttle system.

A: Research indicates that the fungus Fusarium oxysporum converts this compound to γ-hydroxybutyric acid. This conversion involves an intermediate compound identified as cyclopropanecarboxylate carnitine. [] This suggests a novel role for carnitine in the metabolism of this compound.

A: Unlike uncompetitive NMDA receptor antagonists like phencyclidine (PCP), strychnine-insensitive glycine receptor ligands derived from this compound, including agonists and antagonists, do not substitute for PCP in drug discrimination studies in rats. [] This suggests that these ligands may not induce PCP-like subjective effects.

A: Studies on pyrethroids, which are esters of this compound derivatives, indicate that a this compound moiety substituted with an appropriate unsaturated carbon-chain, such as isobutenyl or isopropenyl, is crucial for insecticidal activity. [] The presence of specific stereochemical configurations at chiral centers within the molecule also significantly influences insecticidal potency. []

A: Trans- and cis-dichlorochrysanthemic acid can be separated by leveraging differences in their solubility and pKa values. This method has been shown to achieve satisfactory yields for both isomers. []

A: Various spectroscopic techniques are employed for characterizing these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is extensively used to elucidate the structure and stereochemistry of these molecules. [, ] Additionally, Infrared (IR) spectroscopy provides information about functional groups and intermolecular interactions present in the compounds. [, ] High-performance liquid chromatography (HPLC) serves as a valuable tool for separating and analyzing optical isomers. [, ]

A: 1-(Tetrahydropyranyloxy)cyclopropanecarbaldehyde is susceptible to oxidation in the presence of oxygen, leading to the formation of the corresponding this compound. [] Proper storage in the absence of oxygen is crucial to prevent this degradation.

A: The WCu2S4(dppf)2 complex, where dppf stands for 1,1′-bis(diphenylphosphino)ferrocene, has demonstrated notable catalytic activity in asymmetric synthesis of cyclopropanecarboxylic acids. [] This discovery highlights the potential of transition metal-sulfur clusters in catalyzing important organic reactions.

A: B3LYP DFT calculations help establish a correlation between the energy difference (Δω) of Walsh orbitals (ωS and ωA) in cyclopropane and the difference in carbon-carbon bond lengths (Δr) influenced by acceptor substituents. [] This correlation provides valuable insights into the impact of substituents on the electronic and geometrical structures of these molecules.

A: Studies have consistently shown that the stereochemistry at chiral centers in this compound esters significantly impacts their insecticidal activity. Generally, the (+)-cis isomers exhibit the highest potency, followed by the (+)-trans isomers. [, , ] In contrast, the (-)-cis and (-)-trans isomers demonstrate weaker insecticidal effects. This stereospecificity underscores the importance of chirality in designing effective insecticidal agents.

A: Research on arylamido-cyclopropanecarboxylic acid derivatives, designed based on the plant hormone abscisic acid (ABA), indicates that certain substitutions on the aromatic ring can enhance their ability to delay seed germination. [] Notably, compounds B4, B8, and B11 exhibited greater efficacy in delaying wheat seed germination compared to ABA at a concentration of 5,000 μmol/L.

A: Studies on the reduction of cyclopropanecarboxylic acids with borane reagents like BH3 in THF reveal that the yield of the corresponding cyclopropyl alcohols is sensitive to steric effects. [] Bulky substituents attached to the cyclopropane ring can hinder the approach of the borane reagent, thereby affecting the reaction yield.

A: DFT calculations and experimental observations suggest that the presence or absence of a 2-siloxy substituent in 2-alkenylcyclopropanecarboxylic acids does not significantly impact the reaction pathway or rate during the formation of azepinone derivatives. [] This finding implies that the 2-siloxy group does not impose any particular steric or electronic effects that alter the reaction outcome.

A: Similar to observations in other mammals, the metabolism of cypermethrin in humans primarily involves ester cleavage. This process leads to the formation of cis and trans isomers of 3-(2,2-dichlorovinyl)-2,2-dimethylthis compound, which are excreted in urine, both in free and conjugated forms. [, ] The trans isomer shows higher excretion compared to the cis isomer.

A: Oral administration of cypermethrin results in a considerably higher excretion of the this compound metabolite in urine compared to dermal application. [] This difference highlights the significant influence of administration route on the absorption and metabolism of this compound.

A: Optically active 1-amino-2-(hydroxymethyl)this compound, an analog of the ethylene precursor in plants, has potential applications in biochemical and biological research. [] Its use in affinity purification techniques allows for the isolation and study of proteins that interact with this compound or similar molecules. Furthermore, it can be employed in generating antibodies, valuable tools for various biological assays and investigations.

A: Studies have demonstrated that pent-4-enoic acid exhibits toxicological effects on rat liver mitochondria. [] At low concentrations (0.01 mM), it significantly inhibits the oxidation of palmitate, a long-chain fatty acid, by 82%. This inhibition can disrupt energy production in cells. Furthermore, pent-4-enoic acid has been shown to partially uncouple oxidative phosphorylation, a crucial process for ATP synthesis, and hinder pyruvate oxidation in rat liver mitochondria. []

A: A method employing gas chromatography/mass spectrometry (GC/MS) has been developed to analyze pyrethroid metabolites in urine samples from non-occupationally exposed individuals. [] This method allows for the detection and quantification of various metabolites, including 3-(2,2-dichlorovinyl)-2,2-dimethylthis compound, providing valuable data for assessing pyrethroid exposure in the general population.

A: Yes, research has shown that esters of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid exhibit higher insecticidal activity compared to the corresponding 3-isobutenyl compounds (chrysanthemates), which are structurally similar to pyrethrins. [] This finding highlights the potential of exploring modifications in the this compound scaffold to develop more potent insecticidal agents.

A: Early research on pyrethroids, naturally occurring insecticides found in Chrysanthemum flowers, marked a significant milestone in this field. [] Scientists discovered that these insecticides consist of esters derived from substituted cyclopropanecarboxylic acids and cyclopentenone alcohols. This discovery sparked interest in synthesizing and evaluating various this compound derivatives for their insecticidal properties, paving the way for the development of synthetic pyrethroids.

A: Research on this compound derivatives represents a prime example of interdisciplinary science, integrating principles and techniques from chemistry and biology. Chemists synthesize and characterize novel derivatives, while biologists evaluate their activity in various biological systems. For instance, the synthesis of optically active 1-amino-2-(hydroxymethyl)this compound, an analog of a plant hormone precursor, enables its use in biochemical and biological studies, including affinity purification and antibody generation. [] Such collaborative efforts drive innovation and deepen our understanding of these compounds and their interactions with biological targets.

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